2-methylpentane-1,3-diol
Description
Chemical Structure and Properties
2-Methylpentane-1,3-diol (CAS: 149-31-5) is a branched aliphatic diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol . Its IUPAC name is this compound, though it is also referred to as 1,3-pentanediol, 2-methyl- or 2,4-dimethylbutanediol-1,2. The compound features hydroxyl groups at positions 1 and 3 of a pentane backbone, with a methyl substituent at position 2 (Figure 1). This branching confers unique physicochemical properties, including moderate polarity, solubility in polar solvents (e.g., acetone, diethyl ether), and a boiling point of ~212°C .
Synthesis and Applications
The compound is synthesized via stereoselective methods, such as enzymatic aldolase-catalyzed reactions, followed by acetal formation using acetone and acid catalysis . Key applications include:
- Pharmaceutical intermediates: Used in synthesizing carisoprodol impurities and polymyxin derivatives .
- Chemical synthesis: Serves as a precursor for acetals (e.g., 4-ethyl-2,2,5-trimethyl-1,3-dioxane) in organic transformations .
- Analytical challenges: Its polarity complicates recovery in migration testing due to volatility and matrix interference .
Properties
IUPAC Name |
2-methylpentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWGAHNKXLXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044149 | |
| Record name | 2-Methyl-1,3-pentanediol | |
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Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-31-5 | |
| Record name | 2-Methyl-1,3-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-1,3-pentanediol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1,3-PENTANEDIOL | |
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| Record name | 2-Methyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Pentanediol, 2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and Conditions
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Catalyst Activation : Nickel or cobalt catalysts are pre-treated with hydrogen to ensure active surface sites.
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Substrate Interaction : The diketone adsorbs onto the catalyst surface, facilitating hydrogenation of the carbonyl groups.
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Stepwise Reduction : The first reduction generates a β-hydroxy ketone intermediate, which undergoes further hydrogenation to the diol.
Optimized Parameters :
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Catalyst Loading : 5–10 wt% relative to substrate.
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Solvent System : Methanol or ethanol enhances solubility and reaction homogeneity.
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Yield : 85–92% under optimal conditions.
Reduction of β-Hydroxy Ketones
β-Hydroxy ketones, such as 3-hydroxy-2-methylpentan-4-one, are reduced to this compound using hydride donors. Sodium borohydride (NaBH4) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH4) in diethyl ether are common reagents. NaBH4 operates under milder conditions (0–25°C), while LiAlH4 requires anhydrous environments and reflux temperatures.
Comparative Analysis of Reducing Agents
| Parameter | NaBH4 | LiAlH4 |
|---|---|---|
| Reaction Temperature | 0–25°C | 40–80°C (reflux) |
| Solvent | THF, MeOH | Diethyl ether, THF |
| Yield | 70–78% | 80–88% |
| Byproducts | Minimal | Aluminum salts requiring hydrolysis |
This method is favored for laboratory-scale synthesis due to its simplicity, though scalability is limited by reagent costs.
Asymmetric Biocatalytic Synthesis
Enantioselective production of this compound is achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). For instance, Lactobacillus fermentum carbonyl reductase catalyzes the asymmetric reduction of 2-methyl-3-pentanone to the (2S,3S)-diol enantiomer with >99% enantiomeric excess (ee).
Biocatalytic Process Overview
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Enzyme Immobilization : KREDs are immobilized on silica or polymer supports to enhance stability.
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Cofactor Regeneration : NADPH or NADH cofactors are recycled using glucose dehydrogenase (GDH) systems.
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Reaction Conditions :
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pH : 6.5–7.5
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Temperature : 30–37°C
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Yield : 90–95% with 99% ee.
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This method aligns with green chemistry principles, minimizing waste and avoiding heavy metal catalysts.
Acid-Catalyzed Hydration of Alkenes
The hydration of 2-methyl-1,3-pentadiene in the presence of sulfuric acid (H2SO4) or phosphoric acid (H3PO4) yields this compound via Markovnikov addition. The reaction proceeds through a carbocation intermediate, with water nucleophiles attacking adjacent positions.
Key Considerations
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Acid Concentration : 10–20% aqueous H2SO4 maximizes protonation efficiency.
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Temperature : 80–100°C to overcome kinetic barriers.
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Regioselectivity : Favors formation of the 1,3-diol due to carbocation stability at the tertiary carbon.
Limitations : Competing polymerization and byproduct formation reduce yields to 60–70%.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Stereochemical Control | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | Low | High | Moderate (metal catalysts) |
| Hydride Reduction | 70–88 | None | Low | High (solvent waste) |
| Biocatalytic Reduction | 90–95 | High | Moderate | Low |
| Acid-Catalyzed Hydration | 60–70 | Low | Moderate | High (acid waste) |
Emerging Techniques and Innovations
Continuous Flow Microreactor Systems
Microreactors enhance heat and mass transfer, enabling precise control over hydrogenation and biocatalytic processes. For example, continuous-flow asymmetric hydrogenation using chiral ruthenium catalysts achieves 94% yield and 98% ee at residence times of <10 minutes.
Chemical Reactions Analysis
Types of Reactions: 2-methylpentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: It can undergo substitution reactions with halogens in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound typically yields carboxylic acids or ketones.
Reduction: The reduction process generally produces alcohols.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives
Scientific Research Applications
Chemical Properties and Structure
2-Methylpentane-1,3-diol is a colorless to pale yellow liquid characterized by its two hydroxyl (-OH) groups. Its structure allows for significant hydrogen bonding, enhancing its solubility in organic solvents and making it effective as a stabilizer in biological samples.
Chemistry
- Chiral Building Block : this compound serves as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry. Its unique molecular structure allows chemists to create various derivatives through oxidation, reduction, and substitution reactions.
- Solvent and Intermediate : It is utilized as a solvent and intermediate in organic synthesis processes. The compound's ability to dissolve a wide range of substances makes it valuable in laboratory settings.
Biology
- Stabilizer in Biological Samples : The compound is employed as a stabilizer in biological samples due to its ability to maintain the integrity of biomolecules during storage and analysis.
- Enzyme Modulation : this compound can interact with enzymes, potentially acting as a competitive inhibitor or activator. This interaction may modulate enzyme activity and influence metabolic pathways .
Medicine
- Pharmaceutical Formulations : It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals. The compound's stereochemistry allows for targeted interactions with biological systems.
- Penetration Enhancer : Research indicates that this compound may enhance the percutaneous absorption of drugs when included in topical formulations. This property is crucial for improving drug delivery systems .
Industry
- Production of Polymers and Materials : The compound is used in the production of polymers and materials with specific properties such as enhanced strength and flexibility. Its role as a plasticizer contributes to improved material performance.
- Resins and Coatings : this compound finds application in manufacturing resins and coatings due to its favorable chemical properties that enhance durability and adhesion .
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemistry | Chiral building block | Enables synthesis of complex molecules |
| Solvent | Dissolves a wide range of substances | |
| Biology | Stabilizer | Maintains integrity of biomolecules |
| Enzyme modulator | Influences metabolic pathways | |
| Medicine | Drug formulation | Enhances drug efficacy through stereochemistry |
| Penetration enhancer | Improves drug absorption through skin | |
| Industry | Polymer production | Enhances strength and flexibility |
| Coatings | Improves durability and adhesion |
Case Study 1: Drug Delivery Systems
A study investigated the effects of this compound on the percutaneous absorption of therapeutic agents. Results indicated that formulations containing this compound significantly increased drug retention in skin layers compared to controls. This finding suggests its potential as an effective penetration enhancer in topical medications .
Case Study 2: Polymer Applications
Research into the use of this compound in polymer formulations highlighted its role as a plasticizer. The study demonstrated that incorporating this diol improved the flexibility and mechanical properties of the resulting polymers, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methylpentane-1,3-diol involves its interaction with various molecular targets and pathways. It acts as a hydrogen bond donor and acceptor, facilitating various chemical reactions. Its hydroxyl groups enable it to participate in hydrogen bonding, which is crucial for its role as a solvent and stabilizer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Branching and Chain Length :
- This compound’s pentane backbone provides greater hydrophobicity compared to 2-methylpropane-1,3-diol (butane backbone), making it less volatile but still challenging to recover in analytical workflows .
- 2,2-Dimethylpentane-1,3-diol exhibits enhanced steric hindrance due to dual methyl groups, increasing its boiling point (212.7°C) and density (0.947 g/cm³) relative to this compound .
Functional Group Modifications: TRIS incorporates an amino group, enabling pH buffering and bioconjugation applications, unlike non-functionalized diols . Aromatic analogs like (S)-3-methyl-1-phenylbutane-2,3-diol exhibit higher molecular weights (180.24 g/mol) and biological activity (e.g., COX-2 inhibition) due to phenyl group interactions .
Synthetic Utility :
- This compound is pivotal in stereoselective acetal synthesis , whereas TRIS is used in biocompatible crosslinking for hydrogels .
- 2-Methylpropane-1,3-diol ’s volatility limits its use in high-temperature applications but suits low-MW plasticizers .
Analytical Challenges :
- Polar diols like this compound and 2-methylpropane-1,3-diol show poor recovery in migration studies due to matrix interference and volatility, necessitating multi-method analytical protocols .
Notes
- Stereochemical Variants : this compound exists as four stereoisomers (e.g., (2R,3R), (2R,3S)), which influence its reactivity in enantioselective syntheses .
- Regulatory Status: Not listed under major regulatory hazard classifications, though suppliers note discontinuation in commercial catalogs .
- Research Gaps: Limited data on ecotoxicological profiles and long-term stability in pharmaceutical formulations.
Biological Activity
2-Methylpentane-1,3-diol (MPD) is an organic compound with the molecular formula C6H14O2. It is a colorless to pale yellow liquid, noted for its sweet odor and diverse applications in various fields including chemistry, biology, and medicine. This article explores the biological activity of MPD, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.
MPD is classified as a diol due to the presence of two hydroxyl (-OH) groups. Its structure allows for significant hydrogen bonding, which enhances its solubility in organic solvents and its efficacy as a stabilizer in biological samples.
The biological activity of MPD is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The stereochemistry of MPD enables it to fit into active sites of enzymes or bind to receptors with specificity, potentially modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Modulation : MPD may act as a competitive inhibitor or activator for specific enzymes.
- Receptor Binding : It can bind to receptors involved in physiological processes, influencing cellular signaling pathways.
1. Pharmaceutical Development
MPD has been investigated for its potential use in drug formulation. Its properties as a solvent and stabilizer make it suitable for the development of chiral pharmaceuticals. Research indicates that it can enhance the solubility and bioavailability of certain drugs, which is crucial for their therapeutic effectiveness.
2. Toxicity Studies
Studies have examined the toxicological profile of MPD, particularly in occupational settings where solvent exposure is prevalent. Research shows that chronic exposure to solvents like MPD can lead to cognitive deficits and other neurological impairments. For instance, solvent-exposed workers demonstrated lower activation in brain regions associated with memory and attention compared to controls .
Case Study 1: Solvent Exposure and Cognitive Function
A study involving workers exposed to various solvents, including MPD, revealed a significant correlation between solvent exposure and cognitive decline among less-educated individuals. The research utilized functional magnetic resonance imaging (fMRI) to assess brain function and found that higher lifetime exposure was associated with decreased activation in areas critical for working memory .
Case Study 2: Pharmacological Potential
Research on derivatives of MPD has identified potential antagonists for platelet-activating factor (PAF). These findings suggest that modifications of MPD could lead to new therapeutic agents capable of inhibiting platelet aggregation, which is relevant in cardiovascular disease management .
Comparative Analysis
| Compound | Boiling Point | Solubility | Biological Activity |
|---|---|---|---|
| This compound | 174 °C | High | Enzyme modulation; receptor binding |
| 1,2-Pentanediol | 181 °C | Moderate | Limited biological activity |
| 2-Methyl-2,4-pentanediol | 150 °C | High | Biodegradable; lower toxicity |
Research Findings
Recent studies have highlighted MPD's role in various biochemical pathways. It has been suggested that non-natural metabolites like MPD can be synthesized using host organisms by introducing heterologous enzymatic pathways. This opens avenues for biotechnological applications where MPD could serve as a precursor for other valuable compounds .
Q & A
Q. What analytical techniques are recommended for confirming the structural purity of 2-methylpentane-1,3-diol in synthetic chemistry?
- Methodological Answer: To confirm structural purity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry, Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl and alkyl stretching bands, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference experimental NMR data with computational predictions (e.g., CSEARCH protocols) to detect discrepancies and validate assignments . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Refer to safety data sheets (SDS) for hazard mitigation. Key precautions include:
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
- Static Discharge Prevention: Employ non-sparking tools and grounded equipment .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as prolonged exposure may irritate .
- Storage: Keep in airtight containers away from oxidizers and heat sources. Monitor for degradation via periodic FT-IR analysis .
Q. How can researchers optimize the synthesis of this compound to maximize yield and minimize byproducts?
- Methodological Answer: Optimize reaction conditions using Design of Experiments (DoE) . Key variables include:
- Catalyst Selection: Test acid/base catalysts (e.g., H₂SO₄, Amberlyst-15) for regioselective diol formation.
- Temperature Control: Maintain 60–80°C to balance reaction rate and thermal decomposition.
- Solvent Choice: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates. Monitor progress via thin-layer chromatography (TLC) and isolate via fractional distillation .
Advanced Research Questions
Q. How can stereochemical configurations of this compound derivatives be resolved using crystallographic or spectroscopic data?
- Methodological Answer: For stereoisomers, employ X-ray crystallography to determine absolute configurations. Compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT). Use NOESY NMR to probe spatial proximity of protons in diastereomers. For enantiomeric pairs, chiral chromatography (e.g., HPLC with amylose-based columns) coupled with circular dichroism (CD) provides resolution .
Q. What strategies address contradictions in thermodynamic data (e.g., melting points, solubility) reported for this compound?
- Methodological Answer: Perform data triangulation :
- Differential Scanning Calorimetry (DSC): Measure melting points under controlled heating rates to detect polymorphic transitions.
- Solubility Studies: Use standardized solvents (e.g., water, ethanol) and report concentrations at 25°C ± 0.1°C.
- Literature Cross-Validation: Compare results with peer-reviewed datasets (e.g., NIST Chemistry WebBook) and exclude non-peer-reviewed sources .
Q. What catalytic applications exist for metal complexes derived from this compound ligands?
- Methodological Answer: Schiff base ligands synthesized from this compound (e.g., 2-ethyl-2-aminopropane-1,3-diol derivatives) form stable dinuclear metal complexes (e.g., Co(III), V(V)). These complexes exhibit catalytic activity in:
- Oxidation Reactions: Vanadium(V) complexes catalyze sulfide-to-sulfoxide conversions with H₂O₂ as an oxidant.
- Asymmetric Synthesis: Chiral Co(III) complexes enable enantioselective C–C bond formation. Characterize catalytic efficiency via turnover frequency (TOF) and enantiomeric excess (ee) measurements .
Q. How does this compound function as a cryoprotectant in biophysical studies?
- Methodological Answer: The diol’s hydroxyl groups form hydrogen bonds with water, inhibiting ice crystallization. Protocol:
- Concentration Optimization: Test 10–30% (v/v) in buffer solutions.
- Thermal Analysis: Use dynamic light scattering (DLS) to monitor protein aggregation during freeze-thaw cycles.
- Comparative Studies: Benchmark against glycerol or 2-methyl-2,4-pentanediol (MPD) for efficacy in preserving enzyme activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
